

Biological Activity Comparison: 16-oxo-palmitate vs. 16-hydroxypalmitate

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Compound Focus: 16-Oxo-palmitate

Cat. No.: S658841

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The table below summarizes the key differences and available data for these two compounds.

| Feature | 16-oxo-palmitate | 16-hydroxypalmitate |
|------------------------------|---|---|
| Other Names | 16-oxo-palmitic acid, 16-oxohexadecanoic acid | 16-hydroxy palmitic acid, 16-hydroxyhexadecanoic acid |
| Chemical Group | Oxo fatty acid (ketone group) | Hydroxy fatty acid (hydroxyl group) |
| Key Biological Context | Identified as a differential metabolite in Green-Colored Cotton Fiber (GCF) development [1] | Major monomer in plant suberin and cutin polymers [1] [2] |
| Quantitative Activity Data | Information not available in search results | High-affinity substrate for the enzyme LONG-CHAIN ACYL-COA SYNTHETASE 2 (LACS2) in <i>Arabidopsis thaliana</i> [2] |
| Associated Proteins/Pathways | Phenylpropanoid biosynthesis pathway; logical precursor in oxylipin pathway (see pathway diagram) | Acyl-CoA synthetase activity; Cutin and wax biosynthesis pathways [2] |

| Feature | 16-oxo-palmitate | 16-hydroxypalmitate |
|--------------------|---|--|
| Physiological Role | Potential role as a signaling molecule or intermediate in specialized metabolism (inferred) | Structural component of the plant cuticle, crucial for pathogen defense and osmotic stress tolerance [2] |

Detailed Experimental Data and Protocols

The quantitative data for 16-hydroxypalmitate comes from well-established biochemical and genetic experiments.

Acyl-CoA Synthetase Assay for 16-hydroxypalmitate

The key experimental method used to characterize the biological activity of 16-hydroxypalmitate is the **Acyl-CoA Synthetase Assay** [2].

- **Purpose:** To determine if a specific enzyme can activate a fatty acid by converting it to its CoA-thioester form, which is the first step for its utilization in metabolic pathways like cutin synthesis.
- **Principle:** The enzyme couples the fatty acid to coenzyme A (CoA) in an ATP-dependent reaction. The reaction proceeds in two steps:
 - $\text{Fatty acid} + \text{ATP} \rightarrow \text{Acyl-AMP (adenylate intermediate)} + \text{PPi (pyrophosphate)}$
 - $\text{Acyl-AMP} + \text{CoA} \rightarrow \text{Acyl-CoA} + \text{AMP}$ [2]
- **Key Findings:** Studies using this assay on the recombinant enzyme **LACS2** from *Arabidopsis thaliana* showed it has **high activity towards 16-hydroxypalmitate**. This biochemical evidence, combined with analysis of *lacs2* mutant plants that have thin cutin layers, genetically confirms LACS2's role in activating 16-hydroxypalmitate for cutin synthesis [2].

Metabolic Pathways and Relationships

The following diagram illustrates the inferred metabolic relationship between 16-hydroxypalmitate and **16-oxo-palmitate**, based on general biochemical logic.



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Research Implications and Future Directions

- **For 16-hydroxypalmitate:** Research is well-established, focusing on its structural role. Future studies could explore its potential as a signaling molecule or its interactions with other cellular components.
- **For 16-oxo-palmitate:** This compound represents a significant knowledge gap. Its detection in specialized metabolism suggests it is more than an intermediate. Key research questions include:
 - Identifying the specific oxidase that converts 16-hydroxypalmitate to **16-oxo-palmitate**.
 - Determining if **16-oxo-palmitate** is a biosynthetic intermediate or an active signaling molecule.
 - Investigating its potential role in plant defense or stress responses.

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References

1. Transcriptome Sequencing and Metabolome Analysis ... [pmc.ncbi.nlm.nih.gov]
2. Long Chain acyl-coA Synthetases and Other ... [aocs.org]

To cite this document: Smolecule. [Biological Activity Comparison: 16-oxo-palmitate vs. 16-hydroxypalmitate]. Smolecule, [2026]. [Online PDF]. Available at:

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